molecular formula C10H9NO3 B2801422 5-Oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde CAS No. 933753-41-4

5-Oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde

Cat. No.: B2801422
CAS No.: 933753-41-4
M. Wt: 191.186
InChI Key: CPLVNOMCIQBHTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde (CAS 933753-41-4) is a high-purity chemical building block with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol . This compound features a benzoxazepine core, a privileged scaffold in medicinal chemistry, and serves as a key intermediate for synthesizing novel bioactive molecules. Recent research highlights the significant potential of this chemical class in drug discovery, particularly as a novel scaffold for developing new trypanocidal agents . Computer-aided design and synthesis campaigns have identified substituted 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepines as inhibitors of the PEX14-PEX5 protein-protein interaction, a promising target for combating African and American trypanosomiases . These inhibitors disrupt essential processes in trypanosomes, leading to cell death, with demonstrated activity in the low- to high-digit micromolar IC50 range in vitro . The aldehyde functional group present in this compound makes it a versatile precursor for further chemical exploration, enabling reactions such as condensations and reductions to create diverse libraries for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to consult the product's Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

5-oxo-3,4-dihydro-2H-1,4-benzoxazepine-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-6-7-1-2-9-8(5-7)10(13)11-3-4-14-9/h1-2,5-6H,3-4H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLVNOMCIQBHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C=O)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933753-41-4
Record name 5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde typically involves multicomponent reactions and ring expansion strategies. One common method is the recyclization of small or medium carbo-, oxa-, or azacyclanes . Another approach involves the use of multicomponent heterocyclization reactions, which allow for the efficient construction of the oxazepine scaffold .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions, utilizing automated systems to ensure high yield and purity. The specific conditions, such as temperature, solvent, and catalysts, are optimized to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 5-Oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the target molecules involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The compound is compared below with D9 ((E)-N-(4-ethoxyphenyl)-3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylamide), a bioactive analog from the provided evidence.

Feature 5-Oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde Compound D9 (from )
Core Heterocycle Benzo[f][1,4]oxazepine (7-membered, O/N atoms) Benzo[b][1,4]dioxocine (8-membered, 2 O atoms)
Substituents Carbaldehyde at position 7 Acrylamide-linked 4-ethoxyphenyl group
Electron Density Higher due to N atom and aldehyde group Lower; dominated by ether oxygens
Conformational Flexibility Restricted by oxazepine ring Enhanced by larger dioxocine ring

The nitrogen in the oxazepine core may facilitate hydrogen bonding with biological targets, while the dioxocine in D9 relies on ether oxygen interactions. The carbaldehyde group offers reactivity distinct from D9’s acrylamide, which is known to act as a Michael acceptor .

Physicochemical Properties

Property 5-Oxo-...carbaldehyde (Predicted) Compound D9 (Reported)
Molecular Weight ~245 g/mol 393.45 g/mol
LogP ~1.2 (moderate lipophilicity) 3.8 (high lipophilicity)
Solubility Moderate (polar aldehyde group) Low (hydrophobic aryl)

The carbaldehyde derivative’s lower molecular weight and LogP suggest better aqueous solubility than D9, which may enhance bioavailability but reduce membrane permeability .

Structure-Activity Relationship (SAR) Insights

  • Heterocycle Size : D9’s eight-membered dioxocine may allow better target accommodation than the seven-membered oxazepine, explaining its superior EGFR activity.
  • Functional Groups : D9’s acrylamide is critical for EGFR inhibition, while the carbaldehyde in the main compound might require derivatization (e.g., to hydrazones) for optimal activity.

Biological Activity

5-Oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde is a compound belonging to the oxazepine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structural framework that may contribute to its pharmacological properties. This article explores its biological activity, including potential therapeutic applications and mechanisms of action.

Structural Features

The structural formula of this compound includes:

  • Tetrahydrobenzo[f][1,4]oxazepine core : This bicyclic structure is known for various biological activities.
  • Carbonyl group : Located at the 5-position, it plays a significant role in the compound's reactivity and interaction with biological targets.
  • Aldehyde functional group : Present at the 7-position, it may enhance the compound's binding affinity to specific proteins or enzymes.

Biological Activity Overview

Research indicates that compounds with similar oxazepine structures exhibit various biological activities:

  • Kinase Inhibition : The presence of the tetrahydrobenzo[f][1,4]oxazepine structure suggests potential applications as kinase inhibitors. Kinases are crucial in regulating cellular functions and signaling pathways, making them important targets for cancer therapy.
  • Anticancer Potential : Some derivatives of oxazepines have shown promising anticancer activity. For instance, compounds with modifications in their structure have demonstrated selective cytotoxicity against cancer cell lines .
  • Trypanocidal Activity : Recent studies have focused on the development of oxazepine derivatives for treating trypanosomiasis. These compounds disrupt essential cellular processes in Trypanosoma brucei parasites, leading to cell death .

The mechanism of action for this compound likely involves:

  • Binding to Protein Targets : The compound may interact with specific enzymes or receptors within cells. For example, studies have shown that related compounds can bind to PEX14 proteins in trypanosomes .
  • Disruption of Cellular Processes : By inhibiting key enzymes involved in cellular metabolism or signaling pathways, these compounds can induce apoptosis or inhibit cell proliferation.

Case Study 1: Kinase Inhibition

A study highlighted the kinase inhibitory properties of various oxazepine derivatives. The synthesized compounds were tested against several kinase targets and showed varying degrees of inhibition with IC50 values ranging from low to high micromolar concentrations. This suggests that structural modifications can significantly influence their bioactivity.

Case Study 2: Anticancer Activity

In vitro testing of oxazepine derivatives against cancer cell lines (e.g., CCRF-CEM leukemia cells) revealed that certain modifications increased cytotoxicity. Compounds with carbonyl groups at specific positions exhibited enhanced activity compared to their analogs without these features .

Case Study 3: Trypanocidal Activity

Research conducted on the synthesis and evaluation of new oxazepine derivatives demonstrated their effectiveness against Trypanosoma brucei. The study utilized molecular docking techniques to predict binding affinities and confirmed biological activity through cell viability assays .

Data Table: Biological Activity Summary

Compound NameBiological ActivityIC50 (µM)Reference
5-Oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepineKinase InhibitionVaries
N-(4-methyl-5-oxo-2,3-dihydrobenzo[f][1,4]oxazepin)AnticancerLow μM
N-(4-cyclopropyl-N-(2,6-dimethylphenyl)-3-oxo...Trypanocidal ActivityLow μM

Q & A

Basic Research Questions

Q. How is 5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde synthesized, and what analytical methods confirm its structure?

  • Methodology :

  • Synthesis : The core tetrahydrobenzooxazepine scaffold is typically constructed via multi-step reactions. A modified Pictet-Spengler reaction is employed for cyclization, followed by carbaldehyde introduction using oxidizing agents like pyridinium chlorochromate (PCC) .

  • Purification : Column chromatography under inert atmospheres (e.g., argon) minimizes side reactions .

  • Structural Confirmation :

  • NMR Spectroscopy : Assigns proton environments (e.g., oxazepine ring protons at δ 3.8–4.5 ppm, aldehyde proton at δ 9.8–10.2 ppm) .

  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 247.0842) .

    Table 1: Optimal Reaction Conditions

    StepConditionsKey ReagentsYield (%)Reference
    CyclizationDCM, RT, 12 hTrifluoroacetic acid (TFA)65–75
    Oxidation to AldehydeAcetone, PCC, 0°C, 2 hPCC80–85

Q. What are the key challenges in synthesizing derivatives of this compound?

  • Methodology :

  • Regioselectivity : The aldehyde group at position 7 is prone to side reactions (e.g., aldol condensation). Using bulky bases (e.g., LDA) in THF at −78°C suppresses unwanted reactivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the oxazepine nitrogen but may require post-reaction dialysis for purification .

Advanced Research Questions

Q. How can reaction pathways for derivative synthesis be mechanistically validated?

  • Methodology :

  • Kinetic Analysis : Monitor reaction progress via HPLC-MS. For example, pseudo-first-order kinetics for aldehyde functionalization show rate constants (k) of 0.05–0.1 min⁻¹ in DMSO .

  • Isotopic Labeling : ¹³C-labeled aldehyde groups track intermediate formation during reductive amination .

  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition states for oxazepine ring-opening reactions .

    Table 2: Key Mechanistic Insights

    Reaction TypeTechnique UsedKey FindingReference
    Aldehyde OxidationKinetic Isotope Effect (KIE)KIE = 2.1 suggests rate-limiting H abstraction
    Ring FunctionalizationIn-situ IR SpectroscopyCarbamate intermediate detected at 1720 cm⁻¹

Q. How do structural modifications impact biological activity?

  • Methodology :

  • Enzyme Assays : Test inhibitory effects on carbonic anhydrase isoforms (e.g., CA-II) using stopped-flow kinetics. Derivatives with electron-withdrawing groups (e.g., –CF₃) show IC₅₀ values of 12–18 nM .
  • Molecular Docking : AutoDock Vina simulations reveal hydrogen bonding between the aldehyde group and Thr199 residue in CA-II .
  • SAR Studies : Substituents at position 5 (e.g., allyl vs. ethyl groups) alter binding affinity by 3–5 kcal/mol .

Q. What strategies optimize yield in large-scale synthesis?

  • Methodology :

  • Continuous Flow Synthesis : Microreactors (0.5 mm ID) with residence times <10 min reduce side-product formation during cyclization .
  • Design of Experiments (DoE) : Response surface methodology identifies optimal parameters (e.g., 45°C, pH 7.5) for aldehyde stabilization .

Data Contradictions & Resolutions

  • Stereochemical Outcomes : reports cis-selectivity in Pictet-Spengler reactions, while observes trans-isomers under similar conditions. Resolution: Steric effects from 3,3-dimethyl substituents favor cis configurations .
  • Biological Activity : reports CA-II inhibition, but notes weak activity in analogous compounds. Resolution: The aldehyde group’s electrophilicity enhances target engagement compared to carboxamide derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.